4-Amino-4-methylpentan-1-ol

Descripción general

Descripción

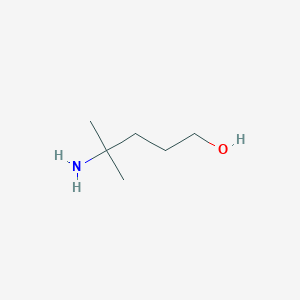

4-Amino-4-methylpentan-1-ol is an organic compound with the molecular formula C₆H₁₅NO It is a type of amino alcohol, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a carbon chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methylpentan-1-ol typically involves the reaction of 4-methylpentan-1-ol with ammonia or an amine under specific conditions. One common method is the reductive amination of 4-methylpentan-1-ol using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of 4-methylpentan-1-one oxime. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-4-methylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: 4-Methylpentan-1-one or 4-methylpentanal.

Reduction: 4-Amino-4-methylpentane.

Substitution: 4-Chloro-4-methylpentan-1-ol or 4-bromo-4-methylpentan-1-ol.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Amino-4-methylpentan-1-ol serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex molecules. This compound is particularly useful in synthesizing chiral intermediates, which are essential in the development of pharmaceuticals.

Pharmaceutical Development

The compound is explored for its potential therapeutic effects. It acts as a precursor for synthesizing biologically active compounds, including analgesics and other pharmaceuticals. For instance, it has been investigated for its role in synthesizing drugs like Tapentadol, which is used for pain management.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme mechanisms and interactions with biomolecules. It can act as a substrate in various biochemical assays, helping researchers understand enzyme kinetics and metabolic pathways.

Specialty Chemicals

The compound is employed in the production of specialty chemicals, including surfactants and emulsifiers. Its functional groups enable it to be used effectively in formulations that require specific chemical properties.

Agrochemicals

In the agricultural sector, this compound is being investigated for its potential use in developing agrochemicals, which may include fertilizers and plant protection products .

Case Study 1: Enzyme Modulation

A study highlighted the compound's ability to modulate enzyme activity. Researchers found that varying concentrations of this compound influenced the catalytic efficiency of specific enzymes involved in metabolic pathways. This property suggests its relevance in drug development where enzyme modulation is crucial.

Case Study 2: Neuropharmacological Potential

Research indicates that both enantiomers of this compound exhibit distinct biological activities. The (R)-enantiomer has shown promising results in pharmacological studies, particularly regarding its interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Primary amine at C1, hydroxyl at C3 | Precursor for analgesics like Tapentadol |

| (S)-1-Amino-4-methylpentan-3-ol | Stereoisomer with specific optical activity | Influences binding affinity to receptors |

| (R)-1-Amino-4-methylpentan-3-ol | Chiral compound with distinct properties | Potential neuropharmacological applications |

Mecanismo De Acción

The mechanism of action of 4-Amino-4-methylpentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The molecular targets and pathways involved vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-methylpentan-1-ol

- 4-Amino-2-methylpentan-1-ol

- 4-Amino-4-ethylpentan-1-ol

Uniqueness

4-Amino-4-methylpentan-1-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Actividad Biológica

4-Amino-4-methylpentan-1-ol, also known as AMP, is an amino alcohol with the molecular formula C₆H₁₅NO. It features both an amino group (-NH₂) and a hydroxyl group (-OH), which contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through various methods, including reductive amination of 4-methylpentan-1-ol with ammonia or an amine in the presence of reducing agents like sodium cyanoborohydride. Industrially, it can be produced via catalytic hydrogenation of 4-methylpentan-1-one oxime using metal catalysts under controlled conditions. The unique positioning of the amino and hydroxyl groups gives this compound distinct reactivity and biological properties compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Its mechanisms include:

- Enzyme Inhibition : AMP can bind to the active sites of specific enzymes, preventing substrate access and altering enzymatic activity.

- Modulation of Receptor Activity : The compound may influence receptor functions, which can affect signaling pathways critical for various physiological processes.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting its potential use in developing antimicrobial agents .

2. Anti-inflammatory Effects

AMP has been studied for its anti-inflammatory effects, where it may reduce the expression of pro-inflammatory cytokines and enzymes. This activity is crucial for conditions characterized by chronic inflammation .

3. Neuroprotective Properties

The compound has shown promise in neuroprotection by mitigating oxidative stress and apoptosis in neuronal cells. This property could be beneficial in treating neurodegenerative diseases.

Case Studies

Research Applications

The compound is being explored for various applications:

- Pharmaceutical Development : As a precursor for synthesizing biologically active compounds.

- Industrial Use : In the production of specialty chemicals and agrochemicals.

Propiedades

IUPAC Name |

4-amino-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,7)4-3-5-8/h8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCFHKBOPVGLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518370 | |

| Record name | 4-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85054-53-1 | |

| Record name | 4-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.